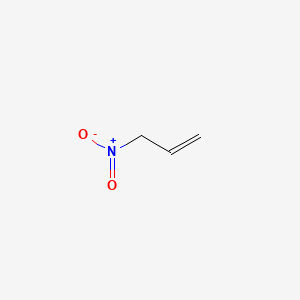

3-nitroprop-1-ene

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

3-nitroprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO2/c1-2-3-4(5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLISOFDTMSFZPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211541 | |

| Record name | 1-Propene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-46-7 | |

| Record name | 1-Propene, 3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625467 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propene, 3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

General Academic Context of Nitroalkenes and 3 Nitroprop 1 Ene

Historical Perspectives in Nitroalkene Chemistry and Synthesis

The chemistry of nitro compounds has been developing since the 19th century, alongside the broader field of organic chemistry. mdpi.com Historically, aromatic nitro compounds were the primary focus, mainly as precursors for dyes and explosives. scispace.com However, the synthetic utility of aliphatic nitro compounds, including nitroalkenes, gained significant attention in the mid-20th century. scispace.com

A foundational method for synthesizing nitroalkenes is the Henry reaction, a classic carbon-carbon bond-forming reaction discovered in 1895. wikipedia.org This reaction involves the condensation of a nitroalkane with an aldehyde or ketone to form a β-nitro alcohol, which can then be dehydrated to yield a nitroalkene. wikipedia.org Over the years, numerous other methods for nitroalkene synthesis have been developed, including:

Nitration of alkenes: This can be achieved using various nitrating agents. wikipedia.org

Dehydration of nitro-alcohols: A common follow-up to the Henry reaction. wikipedia.org

Elimination reactions: Small molecules can be eliminated from saturated nitro compounds to create the double bond of the nitroalkene. sci-rad.com

Strategic Importance of the Nitroalkene Motif in Contemporary Organic Synthesis

Nitroalkenes are highly valued in modern organic synthesis due to their versatility. benthamdirect.commdma.ch The electron-withdrawing nature of the nitro group makes the alkene bond electron-deficient, rendering it susceptible to a variety of nucleophilic attacks. sci-rad.com This high reactivity makes them excellent substrates for a range of important reactions, including:

Michael additions: Nitroalkenes are effective Michael acceptors, reacting with a wide range of nucleophiles. wikipedia.org

Diels-Alder reactions: Their electron-deficient nature makes them powerful dienophiles. mdma.ch

[3+2] Cycloadditions: They readily participate in these reactions to form five-membered heterocyclic rings. sci-rad.comchim.it

Synthesis of complex molecules: The nitro group can be easily transformed into other functional groups, such as amines, ketones, and oximes, making nitroalkenes key intermediates in the synthesis of pharmaceuticals and other complex organic molecules. mdma.chnih.gov

Positioning of 3-nitroprop-1-ene within Modern Chemical Research Paradigms

Within the broader context of nitroalkene chemistry, this compound serves as a key building block. Its specific structure, with the nitro group at the terminal position of the propene chain, allows for a range of specific synthetic applications.

One notable application of this compound is in [3+2] cycloaddition reactions with nitrile oxides to form nitromethyl-substituted dihydroisoxazoles. It has also been used in condensation reactions, where its sodium derivative reacts with formaldehyde (B43269) to create intermediates for the synthesis of nitrodienes. growingscience.com

Research into this compound and its derivatives continues to be an active area of investigation. For instance, derivatives like 3,3,3-trichloro-1-nitroprop-1-ene have been studied for their biological activity and applications in cycloaddition reactions. mdpi.comresearchgate.net The ongoing exploration of the reactivity and potential applications of this compound and related compounds highlights their continued importance in the field of organic synthesis.

Detailed Research Findings

The following tables provide a summary of key data related to this compound and its derivatives.

Table 1: Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 625-46-7 | C₃H₅NO₂ | 87.08 |

| (E)-1-nitroprop-1-ene | 3156-70-5 | C₃H₅NO₂ | 87.08 |

| 3-(2-Nitroprop-1-enyl)furan | 860003-90-3 | C₇H₇NO₃ | 153.14 |

| 3-[(1E)-2-nitroprop-1-en-1-yl]-1H-indole | 22693-51-2 | C₁₁H₁₀N₂O₂ | 202.21 |

| (1E)-3,3,3-Trifluoro-1-nitroprop-1-ene | 37468-00-1 | C₃H₂F₃NO₂ | 141.05 |

| 3,3,3-Tribromo-1-nitroprop-1-ene | Not available | C₃H₂Br₃NO₂ | Not available |

Table 2: Synthesis of this compound

| Reaction Type | Reactants | Reagents/Conditions | Yield | Reference |

| Nucleophilic Substitution | 3-bromoprop-1-ene, Silver nitrite (B80452) (AgNO₂) | Anhydrous diethyl ether | 29% | |

| β-elimination | Not specified | Heating to 120-140°C | Not specified | |

| Gas-phase nitration | Propene | Not specified | Scalable |

Table 3: Reactions of this compound and its Derivatives

| Reaction Type | Reactants | Products | Reference |

| [3+2] Cycloaddition | This compound, Benzonitrile (B105546) N-oxide | 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole | |

| Condensation | Sodium derivative of this compound, Formaldehyde | Intermediates in nitrodiene synthesis | growingscience.com |

| [3+2] Cycloaddition | 3,3,3-Trichloro-1-nitroprop-1-ene, Nitrile N-oxides | Nitroisoxazolines | mdpi.com |

| [3+2] Cycloaddition | 3,3,3-Tribromo-1-nitroprop-1-ene, Diarylnitrones | 3,4-cis-4,5-trans-4-nitroisoxazolidines | researchgate.net |

Mechanistic Investigations of 3 Nitroprop 1 Ene Reactivity

Nucleophilic Addition Reactions to the Activated Olefin System

The electron-withdrawing nitro group in 3-nitroprop-1-ene renders the β-carbon of the double bond highly electrophilic and susceptible to attack by nucleophiles. This reactivity is central to its utility in forming new carbon-carbon and carbon-heteroatom bonds.

Michael Additions (1,4-Conjugate Additions)

The Michael addition, or 1,4-conjugate addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds and their analogs, such as nitroalkenes. masterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the activated double bond. masterorganicchemistry.com For nitroalkenes like this compound, this reaction is a powerful tool for carbon-carbon bond formation. researchgate.net The general mechanism involves the attack of a nucleophile on the electron-deficient β-carbon, leading to the formation of a resonance-stabilized nitronate anion, which is subsequently protonated to yield the final product. masterorganicchemistry.com

The development of asymmetric organocatalysis has provided elegant methods for the enantioselective synthesis of chiral molecules. In the context of this compound and its derivatives, organocatalysts, particularly those derived from cinchona alkaloids, have been successfully employed to catalyze the asymmetric Michael addition of various nucleophiles. buchler-gmbh.com These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Brønsted base catalysis, thereby controlling the stereochemical outcome of the reaction. beilstein-journals.org

For instance, cinchona-alkaloid-derived squaramide catalysts have been utilized in the diastereo- and enantioselective Michael addition of 3-substituted oxindoles to trifluoromethyl-substituted nitro olefins. buchler-gmbh.com Similarly, quinine-derived squaramide catalysts have been effective in the asymmetric oxa-Michael–Michael reaction of 3-aryl-2-nitroprop-2-enols with alkylidene pyrazolones, yielding spirotetrahydropyranopyrazolones with high diastereomeric ratios and enantioselectivities. dntb.gov.uaresearchgate.net These reactions highlight the power of organocatalysis to construct complex molecular architectures with high levels of stereocontrol.

A variety of nucleophiles and catalysts have been explored in these reactions, as summarized in the table below.

| Nucleophile | Electrophile (this compound derivative) | Catalyst | Product | Ref |

| 3-Substituted oxindoles | (E)-3,3,3-trifluoro-1-nitroprop-1-ene | Cinchona-alkaloid-derived squaramide | 3-Substituted-3-((R)-1,1,1-trifluoro-3-nitropropan-2-yl)oxindoles | buchler-gmbh.com |

| 3-Aryl-2-nitroprop-2-enols | Alkylidene pyrazolones | Quinine-derived squaramide | Spirotetrahydropyranopyrazolones | dntb.gov.uaresearchgate.net |

| Aldehydes | 3-Aryl-2-nitroprop-2-enols | Modularly designed organocatalysts | 3-Oxabicyclo[3.3.1]nonan-2-ones | acs.org |

| Cyclopentane-1,2-dione | Alkylidene oxindoles | Multifunctional squaramide | Michael adducts | beilstein-journals.org |

The Michael addition can also occur intramolecularly, providing a powerful strategy for the construction of cyclic systems. organicreactions.org These reactions often proceed with high stereoselectivity, dictated by the geometry of the starting material. Furthermore, the initial Michael addition can be part of a tandem or domino reaction sequence, where the intermediate formed undergoes subsequent transformations. organicreactions.org

An example is the organocatalytic domino Michael-hemiacetalization-Michael reaction of (E)-3-aryl-2-nitroprop-2-enols and (E)-7-aryl-7-oxohept-5-enals. This sequence, catalyzed by modularly designed organocatalysts, leads to the formation of functionalized 3-oxabicyclo[3.3.1]nonan-2-one derivatives with four contiguous stereogenic centers in high yields and stereoselectivities. dntb.gov.ua Another notable example is the enantioselective synthesis of highly functionalized hydropentalenes, which involves an organocatalytic anti-selective Michael addition followed by a one-pot reduction/lactonization/Pauson–Khand reaction sequence. acs.org

Organocatalytic Asymmetric Michael Additions

Direct 1,2-Additions to the Activated Carbon-Carbon Double Bond

While 1,4-addition is the predominant pathway for many nucleophiles reacting with α,β-unsaturated systems, direct 1,2-addition to the carbonyl or nitro group can also occur, particularly with highly reactive, "hard" nucleophiles like Grignard reagents and organolithium compounds. masterorganicchemistry.comlibretexts.org In the case of this compound, the focus is typically on addition to the C=C double bond. The competition between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile, the substrate, and the reaction conditions. libretexts.org For instance, the reaction of 1-nitro-1,3-butadiene with ethanethiol (B150549) results in the formation of a 1,2-addition product. growingscience.com

Addition of Organometallic Reagents and Subsequent Transformations

Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles that readily add to electrophilic centers. msu.edudalalinstitute.com Their addition to α,β-unsaturated systems can lead to either 1,2- or 1,4-adducts. libretexts.org While Grignard and organolithium reagents typically favor 1,2-addition, organocuprates (Gilman reagents) are known to favor 1,4-addition. libretexts.org

The initial addition of an organometallic reagent to this compound generates a new organometallic intermediate, which can then be quenched or undergo further reactions. For example, the addition of a Grignard reagent to an ester can be followed by a second addition to the resulting ketone, ultimately forming a tertiary alcohol. saskoer.cammcmodinagar.ac.in

Cycloaddition Reactions Involving this compound

This compound and its derivatives are valuable components in cycloaddition reactions, particularly [3+2] cycloadditions, where they act as the two-atom component (dipolarophile). These reactions provide a direct route to five-membered heterocyclic rings, which are important structural motifs in many biologically active compounds. sci-rad.com

The high electrophilicity of the double bond in this compound and its analogs, such as 3,3,3-trichloro-1-nitroprop-1-ene (TNP), makes them excellent partners for a variety of 1,3-dipoles, including nitrile oxides, nitrones, and diazocompounds. mdpi.comnih.gov Theoretical studies, often employing Molecular Electron Density Theory (MEDT), have been instrumental in elucidating the mechanisms of these reactions. mdpi.comnih.gov These studies have shown that many of these cycloadditions proceed via a polar, zwitterionic-type mechanism. mdpi.comnih.gov

For example, the [3+2] cycloaddition of this compound with benzonitrile (B105546) N-oxide yields 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole as a single regioisomer, demonstrating high regioselectivity. Similarly, reactions of TNP with aryl-substituted nitrile N-oxides have been shown to be regioselective, affording isoxazolines. mdpi.comnih.gov The mechanism of these reactions is often a two-stage, one-step process where the C-C bond forms before the O-C bond. mdpi.comnih.gov

The table below summarizes some key cycloaddition reactions involving this compound and its analogs.

| 1,3-Dipole | Dipolarophile (this compound analog) | Product | Mechanistic Insight | Ref |

| Benzonitrile N-oxide | This compound | 5-(Nitromethyl)-3-phenyl-4,5-dihydroisoxazole | High regioselectivity | |

| Aryl nitrile N-oxides | 3,3,3-Trichloro-1-nitroprop-1-ene (TNP) | Isoxazolines | Zwitterionic, two-stage one-step mechanism | mdpi.comnih.gov |

| Diarylnitrones | 3,3,3-Tribromo-1-nitroprop-1-ene (TBMN) | 3,4-cis-4,5-trans-4-Nitroisoxazolidines | Full regio- and stereoselectivity | researchgate.netnih.govmdpi.com |

| N-methyl azomethine ylide | trans-3,3,3-trichloro-1-nitroprop-1-ene | (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine | [3+2] cycloaddition | |

| N-(4-bromophenyl)-C-phenylnitrylimine | 3,3,3-Trichloro-1-nitroprop-1-ene (TNP) | Pyrazoline derivative | High yield (93%) |

In addition to [3+2] cycloadditions, derivatives of this compound have also been studied in Diels-Alder reactions. For instance, (1E,3E)-1,4-dinitro-1,3-butadiene, a related conjugated nitroalkene, has been used in Diels-Alder reactions. mdpi.com

Diels-Alder Reactions (as a Dienophile)

The Diels-Alder reaction is a powerful [4+2] cycloaddition used to synthesize six-membered rings. In this reaction, a conjugated diene reacts with a double or triple bond, known as the dienophile. wikipedia.org The reactivity of the dienophile is significantly enhanced by the presence of electron-withdrawing groups, which lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO). organic-chemistry.org The nitro group (–NO₂) on this compound is strongly electron-withdrawing, making it an activated and effective dienophile for Diels-Alder reactions. masterorganicchemistry.comlibretexts.org This activation facilitates the concerted, pericyclic mechanism where two new carbon-carbon sigma bonds are formed simultaneously. wikipedia.org The stereochemistry of the dienophile is retained in the final cyclohexene (B86901) product. libretexts.org

Achieving enantioselectivity in Diels-Alder reactions is a significant goal in organic synthesis. While Lewis acid catalysis is a common strategy, it is often incompatible with nitroalkenes, which can undergo side reactions like inverse electron-demand hetero-Diels-Alder pathways. researchgate.netmdpi.com An alternative approach involves the use of chiral hydrogen bond donor catalysts. These catalysts activate the nitroalkene dienophile by lowering its LUMO energy through hydrogen bonding, creating a chiral environment for the cycloaddition. researchgate.net

Research has demonstrated that helical-chiral double hydrogen bond donor catalysts can effectively promote the asymmetric Diels-Alder reaction between nitroalkenes and cyclopentadiene (B3395910). This represents the first successful application of LUMO-lowering catalysis for this class of dienophile. researchgate.netmdpi.com The catalyst's structure, particularly the substituent on the helical framework, can be tuned to optimize enantioselectivity. mdpi.com This method provides access to chiral cyclopentene (B43876) derivatives, which are valuable synthetic intermediates. researchgate.net

Table 1: Asymmetric Diels-Alder Reaction of a Nitroalkene with Cyclopentadiene Using a Helical-Chiral Catalyst researchgate.netmdpi.com This table presents data for a representative nitroalkene, as specific data for this compound was not available in the reviewed literature.

| Dienophile | Diene | Catalyst (mol%) | Solvent | Yield (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|---|

| Nitroethylene (B32686) | Cyclopentadiene | (M)-Catalyst (20%) | Toluene (B28343) | 84 | 88:12 |

[2+1] Cycloadditions (e.g., Cyclopropanation)

The [2+1] cycloaddition of a carbene or carbene-like species to an alkene is a primary method for synthesizing cyclopropane (B1198618) rings. For electron-deficient alkenes like this compound, several methods are applicable for the formation of nitro-substituted cyclopropanes.

One prominent method is the Johnson–Corey–Chaykovsky reaction . This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, which undergoes a conjugate addition to the α,β-unsaturated nitroalkene. nrochemistry.comyoutube.com This is followed by an intramolecular displacement of the dimethyl sulfoxide (B87167) leaving group to form the cyclopropane ring. youtube.comwikipedia.org This approach has been successfully applied to various conjugated nitro-olefins. acs.org

Another strategy involves the use of diazo compounds , like diazomethane (B1218177). The reaction of a nitroalkene with diazomethane initially forms a Δ¹-pyrazoline via a [3+2] cycloaddition. arkat-usa.orgresearchgate.net This intermediate can then spontaneously or under thermal conditions eliminate nitrogen gas (N₂) to yield the corresponding nitrocyclopropane (B1651597). arkat-usa.orgumich.edu

The Simmons-Smith reaction , which uses an organozinc carbenoid (typically formed from diiodomethane (B129776) and a zinc-copper couple), is a classic method for cyclopropanation. masterorganicchemistry.com While it is highly effective and often directed by nearby hydroxyl groups in allylic alcohols, it is also applicable to other alkenes. unl.ptwiley-vch.de The Furukawa modification, using diethylzinc, is preferred for less nucleophilic alkenes. unl.pt

Table 2: Comparison of Cyclopropanation Methods for Nitroalkenes This table summarizes general findings for conjugated nitroalkenes, as specific comparative data for this compound was not available.

| Method | Reagent(s) | Key Intermediate | Typical Conditions | Ref. |

|---|---|---|---|---|

| Johnson–Corey–Chaykovsky | Dimethylsulfoxonium methylide, Base (e.g., t-BuOK) | Sulfur ylide | DMSO, Room Temperature | nrochemistry.comwikipedia.org |

| Diazomethane Addition | Diazomethane (CH₂N₂) | Δ¹-Pyrazoline | Diethyl ether or THF | arkat-usa.orgresearchgate.net |

| Simmons-Smith Reaction | Diiodomethane (CH₂I₂), Zn-Cu couple | Organozinc carbenoid | Diethyl ether | masterorganicchemistry.com |

[3+2] Cycloadditions (e.g., Nitrone, Azide (B81097), and Ylide Cycloadditions)

The electron-deficient double bond of this compound and its analogs makes it an excellent partner in [3+2] cycloaddition reactions with various three-atom components (1,3-dipoles). These reactions are a cornerstone for the synthesis of five-membered heterocyclic rings. Research in this area has frequently utilized halogenated derivatives such as (E)-3,3,3-trichloro-1-nitroprop-1-ene, which serve as effective surrogates for studying the reactivity of the nitroalkene system.

Nitrone Cycloadditions : The reaction of nitrones with nitroalkenes like (E)-3,3,3-tribromo-1-nitroprop-1-ene proceeds with high regio- and stereoselectivity to yield substituted 4-nitroisoxazolidines. arkat-usa.orgumich.edu These polar reactions are often conducted in solvents like benzene (B151609) at room temperature. arkat-usa.org

Azide Cycloadditions : Organic azides react with nitroalkenes to form triazolines. For instance, methyl azide reacts rapidly and in a regioselective manner with E-1-nitroprop-1-ene to produce a 5-nitrotriazoline, which can subsequently undergo further transformations. masterorganicchemistry.com

Ylide Cycloadditions : Azomethine ylides are highly reactive 1,3-dipoles. The reaction between N-methyl azomethine ylide and (E)-3,3,3-trichloro-1-nitroprop-1-ene proceeds efficiently under mild conditions (reflux in benzene) to give the corresponding (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine in high yield (90.2%). unl.ptcsic.es

Table 3: Examples of [3+2] Cycloaddition Reactions with Analogs of this compound

| Nitroalkene Analog | 1,3-Dipole | Solvent | Product Class | Ref. |

|---|---|---|---|---|

| (E)-3,3,3-Trichloro-1-nitroprop-1-ene | Benzonitrile N-oxide | THF | 5-(Nitromethyl)-dihydroisoxazole | unl.pt |

| (E)-3,3,3-Tribromo-1-nitroprop-1-ene | Z-C-aryl-N-Phenylnitrone | Benzene | 4-Nitroisoxazolidine | arkat-usa.orgumich.edu |

| (E)-3,3,3-Trichloro-1-nitroprop-1-ene | N-methyl azomethine ylide | Benzene | 4-(Trichloromethyl)pyrrolidine | unl.ptcsic.es |

| E-1-nitroprop-1-ene | Methyl azide | Not specified | 5-Nitrotriazoline | masterorganicchemistry.com |

Reductive Transformations of this compound

The two reducible functional groups in this compound—the nitro group and the carbon-carbon double bond—allow for selective transformations depending on the choice of reagents and reaction conditions.

Selective Reduction of the Nitro Group to Amines or Hydroxylamines

The chemoselective reduction of the nitro group in a conjugated nitroalkene without affecting the double bond is a challenging transformation. Standard powerful reducing agents often lead to the reduction of both functional groups. However, specific reagents can achieve the desired selectivity.

The reduction of oximes, which can be derived from nitro compounds, offers a pathway to hydroxylamines. For example, oximes can be reduced by sodium cyanoborohydride (NaBH₃CN) in methanol (B129727) at a controlled pH of 2–3 to yield the corresponding N-substituted hydroxylamines in high yield. thieme-connect.de This provides a viable method for converting this compound to the corresponding N-allylhydroxylamine, likely via an intermediate oxime.

Direct reduction to the amine (allylamine) while preserving the double bond is more complex. While catalytic hydrogenation with gold nanoparticles has shown high chemoselectivity for reducing nitro groups in the presence of C=C bonds in some substrates, this often applies to aromatic systems. csic.es For aliphatic nitroalkenes, achieving this selectivity remains a synthetic challenge, and reduction of the nitro group in a related trichloro-nitropropane derivative to an amine was reported to be successful in only one specific case, underscoring the difficulty. researchgate.net

Table 4: Reagents for Selective Reduction of Nitro-Related Groups

| Starting Material Class | Reagent | Product Class | Conditions | Ref. |

|---|---|---|---|---|

| Oxime | NaBH₃CN | Hydroxylamine | MeOH, pH 2-3 | thieme-connect.de |

| Aromatic Nitroalkene | Au/TiO₂, H₂ | Aromatic Amine | Not specified | csic.es |

Selective Reduction of the Carbon-Carbon Double Bond

The selective reduction of the carbon-carbon double bond in a conjugated nitroalkene to furnish a saturated nitroalkane is a more readily achievable transformation. Several modern catalytic methods provide excellent chemoselectivity for this 1,4-reduction.

A highly effective method is the iridium-catalyzed transfer hydrogenation . Using a specific iridium catalyst with formic acid or sodium formate (B1220265) as the hydride source in water, the C=C bond of various nitroalkenes can be reduced to a C-C single bond with exceptional efficiency and selectivity. researchgate.netrsc.org The reaction proceeds under neutral pH and does not require an inert atmosphere, making it a green and practical method. The pH of the medium is a critical parameter; under neutral conditions (pH ≈ 7), the C=C bond is exclusively reduced, whereas under acidic conditions, the reaction can shift to favor reduction of the nitro group. researchgate.netmdpi.com

Another approach involves the use of tri-n-butyltin hydride (Bu₃SnH) . In aqueous conditions and under microwave irradiation, this reagent chemoselectively reduces the double bond of conjugated nitroalkenes to yield the corresponding nitroalkanes in good yields and short reaction times. tandfonline.com Additionally, catalytic amounts of tris(pentafluorophenyl)borane, B(C₆F₅)₃, with polymethylhydrosiloxane (B1170920) (PMHS) as the reducing agent, have been shown to facilitate the conjugate reduction of electron-deficient Michael acceptors, including nitro compounds. organic-chemistry.org

Table 5: Catalytic Systems for Selective C=C Bond Reduction in Nitroalkenes This table summarizes findings for conjugated nitroalkenes, which are directly applicable to this compound.

| Catalytic System / Reagent | Hydride Source | Solvent | Key Feature | Ref. |

|---|---|---|---|---|

| Iridium Complex | HCOOH / H₂O | Water | High chemoselectivity at neutral pH | researchgate.netrsc.org |

| Bu₃SnH | Bu₃SnH | Water | Microwave-assisted, rapid | tandfonline.com |

| B(C₆F₅)₃ (cat.) | PMHS | Not specified | Chemoselective conjugate reduction | organic-chemistry.org |

Reductive Cyclization and Cascade Processes

The reduction of the nitro group in this compound and its derivatives is a powerful strategy for initiating cyclization and cascade reactions, leading to the formation of various heterocyclic structures. The transformation of the nitro group into a nucleophilic amino group is a common key step that triggers subsequent intramolecular reactions.

One prominent method involves palladium-catalyzed intramolecular cyclization. For instance, nitroalkenes attached to a thiophene (B33073) ring can undergo reductive cyclization in the presence of a palladium/phenanthroline catalyst system and carbon monoxide (CO). researchgate.net This process involves the reduction of the nitroalkene moiety, followed by an intramolecular amination of the thiophene ring to produce thienopyrroles in high yields. researchgate.net The use of phenyl formate as a CO source has also been shown to be effective, sometimes yielding better results than pressurized CO gas. researchgate.net

Another approach utilizes tervalent phosphorous reagents, such as triethyl phosphite, to mediate a domino reaction of ω-nitro-alkenes. researchgate.net This one-step process facilitates the cyclization to saturated N-heterocycles. The reaction cascade involves a nitroso-ene reaction coupled with two reduction steps, resulting in the formation of a new C-N bond. researchgate.net This method has been successfully applied to synthesize substituted 3,4-dihydro-2H-1,4-benzoxazines, 1,2,3,4-tetrahydroquinoxalines, and 1,2,3,4-tetrahydroquinolines. researchgate.net The use of microwave irradiation can accelerate these reactions and suppress byproduct formation. researchgate.net

Reductive cyclization can also be initiated using traditional reducing agents like iron in hydrochloric acid (Fe/HCl) or zinc in acetic acid (Zn/AcOH). organic-chemistry.org For example, the reduction of o-nitrophenyl propargyl alcohols, which can be considered derivatives of a nitroalkene precursor, leads to the formation of substituted quinolines. organic-chemistry.org The reduction of the nitro group to an amine is followed by an acid-catalyzed Meyer-Schuster rearrangement, which generates an enone that subsequently cyclizes. organic-chemistry.org

The table below summarizes representative reductive cyclization processes involving nitroalkenes.

Table 1: Examples of Reductive Cyclization Reactions of Nitroalkenes

| Starting Material | Catalyst/Reagent | Conditions | Product | Yield | Ref |

|---|---|---|---|---|---|

| Thiophene-substituted nitroalkene | Pd/phenanthroline, CO (5 bar) | - | Thienopyrrole | Up to 98% | researchgate.net |

| ω-nitro-alkene | Triethyl phosphite | Microwave irradiation | Saturated N-heterocycle | - | researchgate.net |

| o-Nitrophenyl propargyl alcohol | Fe/HCl | - | 2-Substituted quinoline | 82-95% | organic-chemistry.org |

Oxidative Transformations of this compound

While reductions of the nitro group are more common for synthetic applications, oxidative transformations of this compound and its derivatives also occur. The nitro group itself can be oxidized to form nitroso derivatives under specific conditions.

A notable oxidative process involves the intramolecular cyclization of 1-nitroalkenyl radicals. These radicals can be generated through the one-electron oxidation of aci-nitro anions using ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.org For example, aci-nitro anions formed from the oxa-Michael addition of an allylic alcohol to an α,β-disubstituted nitroalkene undergo stereoselective radical cyclization upon oxidation. rsc.org This process leads to the formation of functionalized tetrahydrofurans, such as 3-nitro-4-nitrooxymethyltetrahydrofurans. rsc.org

In other systems, oxidative dimerization can be a key transformation. For instance, the oxidation of a monomeric ketone bearing a nitro-containing side chain with manganese dioxide (MnO2) can lead to dimerization and the formation of complex polycyclic structures. 20.210.105

Rearrangement Reactions Involving this compound and its Derivatives

Rearrangement reactions expand the synthetic utility of this compound, allowing for the construction of complex molecular architectures. One such process is the Meyer-Schuster rearrangement, which can occur in a cascade sequence following a reductive cyclization. The reduction of secondary and tertiary o-nitrophenyl propargyl alcohols triggers a rearrangement of the propargyl alcohol into an enone, which then cyclizes. organic-chemistry.org

Sigmatropic rearrangements have also been observed. In a domino process involving a hetero-Diels-Alder reaction between cyclopentadiene and a this compound derivative, the initial cycloadduct can undergo a subsequent sigmatropic rearrangement to yield the final product, endo-nitronorbornene.

Derivatives of this compound can also undergo Beckmann rearrangement. For example, 3,3,3-trihalogeno-1,2-diarylpropan-1-one oximes, synthesized from the reaction of 3,3,3-trihalogeno-1-nitropropenes with arenes in a superacid, can be converted into imidoyl chlorides with PCl₅, which then transform into benzamides upon exposure to silica (B1680970) gel. acs.org

Role of this compound in Multicomponent and Cascade Reactions

This compound and its derivatives are valuable components in multicomponent reactions (MCRs) and cascade sequences, where multiple bonds are formed in a single operation. researchgate.net These reactions offer high efficiency and atom economy for the synthesis of complex molecules. 20.210.105researchgate.net

A prominent application is in [3+2] cycloaddition (32CA) reactions, which can initiate a cascade. For example, the reaction of 3,3,3-trichloro-1-nitroprop-1-ene with nitrile N-oxides produces nitroisoxazolines. Similarly, its reaction with N-methyl azomethine ylide yields a substituted pyrrolidine (B122466). sci-rad.com Theoretical studies using Molecular Electron Density Theory (MEDT) have elucidated the mechanisms of these polar, zwitterionic-type reactions, confirming that they often proceed via a two-stage, one-step asynchronous mechanism. mdpi.commdpi.com In some cases, the initial cycloadduct is unstable and undergoes spontaneous elimination of a small molecule, such as HCl or CHCl₃, to form a more stable aromatic heterocycle, like a pyrazole (B372694). researchgate.netresearchgate.netmdpi.com

This compound derivatives also participate in enantioselective cascade reactions. A notable example is the catalytic asymmetric aza-Michael-Michael addition cascade. buchler-gmbh.com The reaction between a 2-aminophenol (B121084) and an acrylate (B77674) derivative of this compound, catalyzed by a quinine-derived thiourea (B124793), produces polysubstituted 4-aminobenzopyrans with high enantioselectivity. buchler-gmbh.com

The table below highlights examples of multicomponent and cascade reactions involving this compound and its analogs.

Table 2: Examples of Multicomponent and Cascade Reactions

| Alkene Component | Reaction Partner(s) | Catalyst/Conditions | Key Transformation(s) | Product | Ref |

|---|---|---|---|---|---|

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | Benzonitrile N-oxide | Room Temperature | [3+2] Cycloaddition | 5-(nitromethyl)-3-phenyl-4,5-dihydroisoxazole | mdpi.com |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | Diaryldiazomethanes | Room Temperature | [3+2] Cycloaddition, Spontaneous dehydrochlorination | 3,3-diaryl-4-trichloromethyl-5-nitro-Δ1-pyrazoline | researchgate.net |

| Ethyl (E)-3-(2-((E)-2-nitroprop-1-en-1-yl)phenoxy)acrylate | 2-Aminophenol | N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[(8α,9S)-6′-methoxycinchonan-9-yl]thiourea | Aza-Michael-Michael Addition Cascade | Enantiopure 4-Aminobenzopyran derivative | buchler-gmbh.com |

| 3,3,3-Trihalogeno-1-nitropropenes | Arenes | Superacid CF₃SO₃H | Friedel-Crafts-type addition, Rearrangement | 3,3,3-Trihalogeno-1,2-diarylpropan-1-one oxime | acs.org |

Synthetic Utility of 3 Nitroprop 1 Ene in Complex Molecule Construction

Application as a Versatile Nitroalkene Synthon for Carbon-Carbon Bond Formation

3-Nitroprop-1-ene serves as an exemplary Michael acceptor, a class of electrophilic alkenes that readily undergo conjugate addition with a wide array of nucleophiles. masterorganicchemistry.com The electron-withdrawing nature of the nitro group polarizes the carbon-carbon double bond, rendering the β-carbon susceptible to nucleophilic attack. This reactivity is the foundation for numerous carbon-carbon bond-forming reactions. masterorganicchemistry.comorganic-chemistry.org

The Michael addition reaction is a classic and reliable method for generating new C-C bonds. masterorganicchemistry.com In this context, enolates, enamines, and other carbon nucleophiles add to the double bond of this compound or its derivatives, forming a new enolate which is subsequently protonated. masterorganicchemistry.com This process efficiently constructs γ-nitro carbonyl compounds and related structures. Research has demonstrated that these additions can be rendered highly stereoselective through the use of chiral catalysts. For instance, the diastereo- and enantioselective Michael addition of 3-substituted oxindoles to (E)-3,3,3-trifluoro-1-nitroprop-1-ene has been achieved using a squaramide catalyst derived from cinchona alkaloids. buchler-gmbh.com This reaction proceeds with excellent control over the newly formed stereocenters, highlighting the utility of this synthon in asymmetric synthesis. buchler-gmbh.com

| Reactant 1 | Reactant 2 | Catalyst | Product Type | Ref |

| 3-substituted oxindoles | (E)-3,3,3-trifluoro-1-nitroprop-1-ene | Cinchona-alkaloid-derived squaramide | 3-substituted-3-((R)-1,1,1-trifluoro-3-nitropropan-2-yl)oxindoles | buchler-gmbh.com |

| Aldehydes | Nitroalkenes | Diphenylprolinol trimethylsilyl (B98337) ether | 4-nitro aldehydes | ethz.ch |

Precursor to Key Nitrogen-Containing Heterocyclic Systems

Beyond conjugate additions, this compound and its halogenated analogs are exceptionally valuable dipolarophiles in [3+2] cycloaddition reactions for synthesizing five-membered nitrogen-containing heterocycles. sci-rad.comresearchgate.netrsc.org The strong electrophilicity of derivatives such as (E)-3,3,3-trichloro-1-nitroprop-1-ene (TNP) and (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBMN) makes them highly reactive toward a variety of 1,3-dipoles, including nitrones, azomethine ylides, nitrile oxides, and diazomethanes. sci-rad.comresearchgate.netsci-rad.comresearchgate.net These reactions often proceed with high regio- and stereoselectivity, providing a direct route to complex heterocyclic scaffolds. researchgate.netresearchgate.net

The pyrrolidine (B122466) ring is a privileged scaffold found in numerous natural products and pharmaceuticals. nih.gov A powerful method for its construction is the [3+2] cycloaddition between an azomethine ylide and an alkene. nih.gov Studies have shown that trans-3,3,3-trichloro-1-nitroprop-1-ene reacts efficiently with N-methyl azomethine ylide under mild conditions. sci-rad.com This polar reaction leads to the formation of a single product, (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine, demonstrating the high stereoselectivity of the process. sci-rad.comsci-rad.com The resulting highly functionalized pyrrolidines can serve as intermediates for further synthetic transformations. researchgate.net

| 1,3-Dipole | Dipolarophile | Product | Ref |

| N-methyl azomethine ylide | trans-3,3,3-trichloro-1-nitroprop-1-ene | (3SR,4RS)-1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine | sci-rad.com |

This compound derivatives are extensively used in the synthesis of a variety of five-membered heterocycles containing two heteroatoms. researchgate.net

Isoxazoles and Isoxazolidines : The reaction of this compound derivatives with nitrile N-oxides is a direct route to 4-nitro-substituted isoxazolines. researchgate.netmdpi.com For example, the reaction between aromatic nitrile N-oxides and (E)-3,3,3-trichloro-1-nitroprop-1-ene (TNP) yields 3-aryl-4-nitro-5-trichloromethyl-2-isoxazolines. mdpi.com Similarly, cycloadditions with nitrones produce highly substituted isoxazolidines. The reaction of (E)-3,3,3-tribromo-1-nitroprop-1-ene (TBMN) with diarylnitrones proceeds with complete regio- and stereoselectivity to give 3,4-cis-4,5-trans-4-nitroisoxazolidines. researchgate.netresearchgate.net These reactions showcase the ability to install multiple stereocenters with high fidelity. mdpi.comresearchgate.net

Pyrazoles and Pyrazolines : Pyrazole (B372694) scaffolds are of great interest in medicinal chemistry. mdpi.comnih.gov The [3+2] cycloaddition of diazomethanes with TNP provides a regioselective pathway to 5-nitro-Δ1-pyrazolines. researchgate.net Kula and colleagues demonstrated that diphenyldiazomethane reacts with TNP at room temperature to afford 3,3-diphenyl-4-(dichloromethylene)-5-nitropyrazoline. mdpi.com Furthermore, reactions with N-(4-bromophenyl)-C-arylnitrylimines have been explored, leading to the formation of pyrazole derivatives with high yields. mdpi.comworldnewsnaturalsciences.com

| 1,3-Dipole Type | Dipolarophile | Resulting Heterocycle | Ref |

| Nitrile N-Oxides | (E)-3,3,3-trichloro-1-nitroprop-1-ene | 4-Nitroisoxazolines | mdpi.com |

| Diarylnitrones | (E)-3,3,3-tribromo-1-nitroprop-1-ene | 4-Nitroisoxazolidines | researchgate.net |

| Diaryldiazomethanes | (E)-3,3,3-trichloro-1-nitroprop-1-ene | 5-Nitro-Δ1-pyrazolines | researchgate.netmdpi.com |

| Nitrylimines | (E)-3,3,3-trichloro-1-nitroprop-1-ene | Pyrazoles | mdpi.com |

Synthesis of Pyrrolidine and Pyrrole (B145914) Scaffolds

Stereoselective Synthesis of Chiral Nitro Compounds and Derivatives

A key advantage of using this compound and its analogs in synthesis is the potential for high stereocontrol. The development of asymmetric catalysis has enabled the synthesis of chiral nitro compounds with high enantiomeric and diastereomeric purity. researchgate.net

Asymmetric Michael additions to nitroalkenes are a prominent example. The use of chiral organocatalysts, such as the cinchona-alkaloid-derived squaramide mentioned previously, facilitates the enantioselective addition of nucleophiles to trifluoromethyl-substituted nitropropenes, yielding products with high stereopurity. buchler-gmbh.com Similarly, organocatalyzed additions of aldehydes to nitroalkenes can be finely tuned to produce the desired stereoisomers. ethz.ch

[3+2] cycloaddition reactions also offer excellent opportunities for stereocontrol. Many of these reactions are inherently stereospecific, with the stereochemistry of the alkene being transferred to the product. Moreover, they are often highly diastereoselective. For instance, the cycloaddition of N-aryl(pyridin-3-yl) nitrones with (E)-3,3,3-trichloro-1-nitroprop-1-ene is fully regio- and stereoselective, yielding nitro-substituted nicotine (B1678760) analogs with a specific 3,4-cis-4,5-trans-stereoconfiguration. researchgate.netresearchgate.net The use of chiral nitrones can induce high diastereocontrol, affording bicyclic cycloadducts with excellent selectivity. researchgate.net This control over multiple contiguous stereocenters in a single step is a powerful tool for building molecular complexity. researchgate.netmdpi.com

Building Block in Retrosynthetic Analysis for Advanced Organic Intermediates

In the strategic planning of organic synthesis, known as retrosynthetic analysis, complex target molecules are conceptually deconstructed into simpler, available starting materials. deanfrancispress.com this compound is a valuable building block in this context, functioning as a versatile three-carbon synthon. Its predictable reactivity allows for reliable "disconnections" in a retrosynthetic plan. journalspress.comyoutube.com

The presence of a 1,3-relationship between a nitro group and a carbonyl or other functional group in a target molecule immediately suggests a Michael addition disconnection, breaking a key carbon-carbon bond and identifying this compound as the required electrophile. masterorganicchemistry.com Similarly, a five-membered nitrogen-containing heterocycle within a target structure, such as a pyrrolidine, isoxazolidine (B1194047), or pyrazoline, can be retrosynthetically disconnected via a [3+2] cycloaddition. This simplifies the complex heterocyclic core into two more manageable fragments: this compound (or a derivative) and a corresponding 1,3-dipole. The high efficiency and stereoselectivity of these forward reactions provide confidence in the feasibility of the synthetic plan.

Utility in the Construction of Carbon Skeletons with Defined Stereochemistry

The construction of carbon skeletons with precise three-dimensional arrangements of atoms is a central goal of organic synthesis. youtube.com this compound is instrumental in achieving this through stereocontrolled reactions that establish the relative and absolute configuration of multiple chiral centers.

Likewise, asymmetric Michael additions using this compound derivatives build acyclic carbon chains with defined stereocenters. buchler-gmbh.comresearchgate.net The synthesis of peptidomimetics via a stereocontrolled aza-Michael addition to trans-3,3,3-trifluoro-1-nitropropene is a clear example where a specific stereogenic center is installed, forming the basis of a larger, functional carbon skeleton. researchgate.net These methods underscore the utility of this compound not just for forming bonds, but for building complex, stereochemically rich carbon frameworks from the ground up.

Computational and Theoretical Studies on 3 Nitroprop 1 Ene

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

Quantum chemical calculations are fundamental to understanding the electronic nature of 3-nitroprop-1-ene, which dictates its reactivity. The presence of the electron-withdrawing nitro (-NO₂) group conjugated with the C=C double bond significantly influences the electron density distribution across the molecule.

Theoretical analyses, often employing Density Functional Theory (DFT), provide a detailed picture of this influence. Methods such as the Electron Localization Function (ELF) and Natural Population Analysis (NPA) are used to characterize the electronic structure. The ELF topological analysis for related conjugated nitroalkenes, such as (E)-3,3,3-tribromo-1-nitroprop-1-ene, reveals that the C=C double bond is significantly depopulated of electron density. This is a direct consequence of the two powerful electron-withdrawing groups attached to the vinyl system. This electronic depletion makes the double bond highly electrophilic and thus susceptible to attack by nucleophiles.

Conceptual DFT provides a quantitative framework for this reactivity through calculated indices. For instance, studies on analogous compounds like 3,3,3-trichloro-1-nitroprop-1-ene (TNP) classify it as a very strong electrophile based on its high global electrophilicity index (ω). nsf.govmuni.cz The local electrophilicity, often analyzed using Parr functions, identifies the specific atomic sites most susceptible to nucleophilic attack. In conjugated nitroalkenes, the β-carbon of the vinyl group (the carbon atom not bearing the nitro group) is typically identified as a primary electrophilic center. nsf.govtamuc.edu This is consistent with the general reactivity patterns observed for Michael acceptors.

Table 1: Conceptual DFT Reactivity Indices for 3,3,3-trichloro-1-nitroprop-1-ene (TNP), an analogue of this compound (Data sourced from studies on TNP to illustrate the electronic properties of a related nitropropene)

| Compound | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) | Global Electrophilicity (ω) (eV) | Global Nucleophilicity (N) (eV) |

| TNP | -6.4 | 6.1 | 3.27 | 1.18 |

This table was generated based on data reported in theoretical studies on TNP to provide a representative example of the electronic indices for this class of compounds. nsf.gov

Conformational Analysis and Rotational Barriers

Conformational analysis of this compound focuses on the rotation around the C₂-C₃ single bond, which connects the vinyl group to the nitromethyl group. The relative orientation of the nitro group with respect to the double bond defines the molecule's conformers. While specific computational studies detailing the full potential energy surface for this compound are not widely documented, the principles can be understood by analogy to simpler alkenes like propene. researchgate.net

The rotation around the C-C single bond in propene has a small rotational barrier of approximately 2 kcal/mol. researchgate.net The most stable conformer is one where a C-H bond of the methyl group eclipses the C=C double bond. researchgate.net For this compound, two principal conformers resulting from this rotation can be considered:

Eclipsed Conformer: The C-N bond is eclipsed with the C=C double bond. This conformation may be stabilized by hyperconjugative interactions between the σ-orbitals of the CH₂ group and the π*-antibonding orbital of the double bond.

Bisected Conformer: The nitro group lies in a plane perpendicular to the plane of the double bond.

The energy difference between these conformers and the barrier to rotation would be influenced by steric interactions between the relatively bulky nitro group and the vinyl hydrogens, as well as electronic interactions. Computational methods, such as scanning the potential energy surface by systematically varying the dihedral angle of the C=C-C-N bond, would be required to precisely determine the rotational barrier and identify the global minimum energy conformation. researchgate.net Such calculations are routine in computational chemistry for establishing the foundational geometries used in reactivity studies. nih.gov

Quantum Chemical Prediction of Reactivity and Selectivity in Organic Transformations

Quantum chemical methods are extensively used to predict the outcomes of organic reactions involving this compound and its derivatives, particularly in cycloadditions.

FMO theory is a powerful qualitative tool for predicting the feasibility and selectivity of pericyclic reactions. semanticscholar.org It analyzes the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. semanticscholar.org

In reactions where this compound acts as the electrophile, its low-lying LUMO is key. The electron-withdrawing nitro group significantly lowers the energy of the LUMO, making it more accessible for interaction with the HOMO of a nucleophilic partner. The energy gap between the nucleophile's HOMO and the nitroalkene's LUMO determines the reaction rate; a smaller gap leads to a faster reaction.

For example, in [3+2] cycloaddition reactions between nitrones and a substituted analogue, (E)-3,3,3-trichloro-1-nitroprop-1-ene, theoretical studies show that the reaction is governed by the interaction between the HOMO of the nitrone and the LUMO of the nitropropene. researchgate.net The regioselectivity of the reaction—which new bonds are formed—can be predicted by examining the relative sizes of the orbital coefficients on the interacting atoms of the FMOs. The reaction is favored when the interaction maximizes the overlap between the largest coefficients.

For a more quantitative understanding, computational chemists calculate the potential energy surface for a reaction, locating the transition states (TSs) and calculating their energies relative to the reactants. The activation energy (often expressed as the Gibbs free energy of activation, ΔG‡) determines the reaction kinetics.

Numerous DFT studies have explored the reaction paths for [3+2] cycloaddition reactions involving derivatives of this compound. researchgate.net These calculations consistently show that such reactions are polar processes, often proceeding through asynchronous transition states where the two new single bonds are formed at different rates. researchgate.net

For instance, in the reaction of aryl-substituted nitrile N-oxides with 3,3,3-trichloro-1-nitroprop-1-ene, the calculated activation Gibbs free energies range from 22.8 to 25.6 kcal·mol⁻¹, with the reaction being highly exergonic, which makes it irreversible and kinetically controlled. nsf.gov The calculations also correctly predict the regioselectivity, which is determined by the lowest energy transition state. nsf.gov In some cases, a two-stage, one-step mechanism is identified, where the formation of one bond is nearly complete before the second bond begins to form within a single transition state.

Table 2: Calculated Activation and Reaction Parameters for the [3+2] Cycloaddition of Nitrile N-Oxides with 3,3,3-Trichloro-1-nitroprop-1-ene (TNP) in THF (Data is for a substituted analogue and illustrates typical computational findings)

| Nitrile Oxide Substituent | ΔH‡ (kcal/mol) | ΔG‡ (kcal/mol) | ΔH_rxn (kcal/mol) | ΔG_rxn (kcal/mol) |

| p-MeO | 8.4 | 22.8 | -44.6 | -28.9 |

| p-Me | 9.7 | 24.1 | -44.1 | -28.4 |

| H | 10.3 | 24.6 | -44.1 | -28.4 |

| p-Cl | 11.0 | 25.1 | -44.3 | -28.6 |

| p-NO₂ | 12.6 | 25.6 | -44.2 | -28.4 |

Data adapted from a computational study at the ωB97X-D/6-311G(d,p) level of theory. nsf.gov

Frontier Molecular Orbital (FMO) Theory Applications

Solvation Effects and Environmental Influences on Reaction Mechanisms

The reaction environment, particularly the solvent, can have a profound impact on reaction mechanisms and energetics. Computational studies account for this using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Self-Consistent Reaction Field (SCRF). nsf.gov These models treat the solvent as a continuous dielectric medium that polarizes in response to the solute's charge distribution.

Table 3: Solvent Effects on the [3+2] Cycloaddition of Diphenylnitrone with 2-Methyl-1-nitroprop-1-ene (Data from B3LYP/6-31G(d) (PCM) calculations)

| Solvent | ΔH‡ (kcal/mol) | ΔS‡ (cal/mol·K) | ΔG‡ (kcal/mol) |

| Toluene (B28343) | 14.1 | -38.7 | 25.6 |

| Dichloromethane (B109758) | 13.5 | -38.5 | 25.0 |

| Acetonitrile | 12.9 | -38.6 | 24.4 |

Data adapted from a computational study on a related nitroalkene. researchgate.net

Computational Spectroscopic Prediction in Mechanistic Studies of this compound Reactivity

A crucial aspect of mechanistic studies is the unambiguous characterization of reaction products. Computational chemistry plays a vital role by predicting spectroscopic properties that can be directly compared with experimental data. After a reaction mechanism is proposed and the structure of the product is predicted computationally, its key spectroscopic features, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, are calculated.

For example, in the study of [3+2] cycloaddition reactions leading to isoxazolidine (B1194047) or isoxazoline (B3343090) rings, the predicted ¹H and ¹³C NMR chemical shifts and coupling constants are essential for confirming the regiochemistry and stereochemistry of the products. The calculated values for protons and carbons in the newly formed heterocyclic ring can be compared against experimental 1D and 2D NMR spectra (e.g., HSQC, HMBC) to confirm which isomer was formed. This synergy between computational prediction and experimental characterization provides robust evidence for the proposed reaction pathway and the structure of the resulting cycloadduct. muni.cz

Emerging Research Directions and Future Perspectives in 3 Nitroprop 1 Ene Chemistry

Development of Novel Catalytic Systems for 3-nitroprop-1-ene Transformations

The transformation of this compound and other nitroalkenes is a vibrant area of research, with a strong focus on developing novel catalytic systems to enhance efficiency, selectivity, and substrate scope. These efforts are crucial for synthesizing valuable downstream products.

A significant breakthrough is the development of an organocatalyst, AmA 7·HNTf2, which demonstrates broad applicability in the enantioselective reduction of β,β-disubstituted nitroalkenes. organic-chemistry.org This catalyst provides high yields and enantioselectivity across a diverse range of substrates, including β-aryl, β-alkyl, and heteroaryl nitroalkenes, a feat previously requiring multiple catalytic systems. organic-chemistry.org This development addresses the long-standing challenge of achieving both high selectivity and broad generality in asymmetric catalysis. organic-chemistry.org

Another innovative approach involves an iridium-catalyzed, pH-dependent reduction of nitroalkenes to form ketones. mdpi.com This method is highly chemoselective, with the reaction's outcome being controllable by adjusting the pH. Under acidic conditions, the nitro group is preferentially reduced to yield ketones, while neutral conditions favor the reduction of the carbon-carbon double bond to produce nitroalkanes. mdpi.com This strategy offers a green and efficient alternative to traditional methods that often require harsh conditions. mdpi.com

In the realm of organocatalysis, bifunctional thiourea (B124793) catalysts are being employed for the enantioselective reduction of tetrasubstituted nitroalkenes using Hantzsch esters as the reducing agent. mdpi.com This method provides access to highly functionalized and enantioenriched nitroalkanes, which are valuable chiral building blocks for further synthesis. mdpi.com Additionally, quinine-derived squaramide catalysts have been successfully used in the asymmetric oxa-Michael–Michael reaction of 3-aryl-2-nitroprop-2-enols, demonstrating the utility of nitroalkene derivatives as oxygen nucleophiles in enantioselective catalysis. dntb.gov.uaacs.org

The following table summarizes some of the novel catalytic systems developed for nitroalkene transformations.

| Catalyst System | Transformation | Key Features |

| AmA 7·HNTf2 (Organocatalyst) | Enantioselective reduction of β,β-disubstituted nitroalkenes | High selectivity and broad substrate generality. organic-chemistry.org |

| Iridium Catalyst | pH-dependent reduction of nitroalkenes to ketones | Chemoselectivity controlled by pH; operates under mild conditions. mdpi.com |

| Thiourea-based Chiral Catalysts | Enantioselective reduction of tetrasubstituted nitroalkenes | Produces enantioenriched nitroalkanes. mdpi.com |

| Quinine-derived Squaramide | Asymmetric oxa-Michael–Michael reaction | Utilizes nitroalkene derivatives as O-nucleophiles. dntb.gov.ua |

Continuous Flow Chemistry and Microreactor Technologies for Synthesis

Continuous flow chemistry and microreactor technologies are revolutionizing the synthesis of compounds derived from this compound and other nitroalkenes. These technologies offer significant advantages over traditional batch processes, including enhanced safety, improved reaction control, and greater scalability. uk-cpi.com

Microreactors have proven particularly effective for reactions involving highly reactive or unstable intermediates, which are common in nitroalkene chemistry. researchgate.net The precise control over reaction parameters such as temperature and mixing in microreactors can lead to higher yields and selectivities. researchgate.net For instance, the organocatalytic stereoselective synthesis of a precursor to (S)-Pregabalin has been successfully demonstrated in a PEEK microreactor, showcasing the compatibility of organocatalysis with continuous flow processes. mdpi.com Similarly, a continuous flow method for the organocatalytic Michael addition to a chiral nitroalkene derived from D-mannitol has been developed using a glass microreactor, highlighting the potential for producing enantiomerically pure molecules. mdpi.com

Flow chemistry is also being applied to base-catalyzed reactions. A protocol for the 1,6-conjugate addition of nitroalkanes to p-quinone methides has been developed under continuous flow, yielding substituted nitroalkane derivatives in good to excellent yields. acs.org Furthermore, the synthesis of chiral 1,2-diamino derivatives has been achieved through a two-step, continuous-flow process involving the enantioselective reduction of nitro enamines in micro- and mesoreactors.

The use of packed-bed reactors in continuous flow systems offers another avenue for efficient synthesis. For example, the synthesis of arylthio-cyclopropyl carbonyl compounds has been achieved using a column packed with an acidic resin (AR-35), demonstrating the potential for reusable and general systems for laboratory-scale synthesis. mdpi.com

| Technology | Reaction | Advantages |

| PEEK Microreactor | Organocatalytic synthesis of (S)-Pregabalin precursor | Compatibility with organocatalysis, stereoselective control. mdpi.com |

| Glass Microreactor | Organocatalytic Michael addition to a chiral nitroalkene | Production of enantiomerically pure molecules. mdpi.com |

| Borosilicate Glass Microreactor | Base-catalyzed 1,6-conjugate addition of nitroalkanes | Good to excellent yields of substituted nitroalkanes. acs.org |

| Packed-Bed Reactor (AR-35) | Synthesis of arylthio-cyclopropyl carbonyl compounds | Reusable system, suitable for scale-up. mdpi.com |

Bio-inspired and Biocatalytic Approaches to Nitroalkene Chemistry

Bio-inspired and biocatalytic methods are emerging as powerful and sustainable alternatives for the transformation of nitroalkenes. These approaches leverage the high selectivity and efficiency of enzymes to perform chemical reactions under mild conditions.

Ene-reductases are a key class of enzymes utilized in the biocatalytic reduction of nitroalkenes. researchgate.net These enzymes can catalyze the asymmetric reduction of a variety of nitroalkene substrates to produce chiral nitroalkanes, which are valuable synthetic intermediates. For example, the preparative scale biocatalytic reduction of various nitroalkene substrates has been successfully achieved using an ene reductase, demonstrating the practical utility of this approach. researchgate.net

Multi-enzyme cascade reactions represent a particularly innovative strategy, allowing for the synthesis of complex molecules in a single pot. chemrxiv.org A four-step biocatalytic and organocatalytic cascade has been developed for the production of dinitroalkanes from alcohols in an aqueous buffer. This process involves the oxidation of an alcohol to an aldehyde by an alcohol oxidase, followed by a series of organocatalyzed reactions. chemrxiv.org Such one-pot cascades offer a more efficient and environmentally friendly route to valuable chemical building blocks. chemrxiv.org

While biocatalysis offers many advantages, challenges remain, such as the substrate scope limitations of some enzymes. chemrxiv.org However, ongoing research is focused on discovering and engineering new enzymes with broader substrate tolerance to expand the applicability of these green synthetic methods. chemrxiv.orgbenthamdirect.com

| Biocatalyst | Reaction | Key Features |

| Ene Reductase | Asymmetric reduction of nitroalkenes | Produces chiral nitroalkanes on a preparative scale. researchgate.net |

| Alcohol Oxidase (in cascade) | Oxidation of alcohols to aldehydes | Enables one-pot synthesis of dinitroalkanes from alcohols. chemrxiv.org |

Integration of this compound Derivatives in Advanced Materials Science

Derivatives of this compound and other nitroalkenes are increasingly being explored for their potential applications in advanced materials science. The unique electronic and reactive properties of the nitroalkene functionality make these compounds valuable building blocks for the synthesis of functional materials. researcher.life

One area of interest is the use of nitroalkenes in the creation of functional porous materials. researcher.life The reactivity of the nitroalkene group allows for its incorporation into larger molecular frameworks, which can then be assembled into materials with specific properties, such as high surface area and tailored pore sizes. These materials have potential applications in areas like catalysis, separation, and gas storage.

Nitroalkenes also serve as versatile precursors for the synthesis of heterocyclic compounds, which are important components of many advanced materials. researcher.life Through reactions like cycloadditions and annulations, nitroalkenes can be converted into a wide range of heterocyclic structures. researcher.life These heterocycles can then be further functionalized and polymerized to create materials with desired electronic, optical, or mechanical properties.

The development of novel synthetic methodologies, including organocatalyzed asymmetric domino reactions and metal-catalyzed cycloadditions, is expanding the range of nitroalkene-derived materials that can be accessed. researcher.life This ongoing research is paving the way for the integration of these versatile building blocks into the next generation of advanced materials.

Advancements in Stereoselective Synthesis Utilizing this compound as a Chiral Auxiliary Precursor

This compound and its derivatives are valuable tools in stereoselective synthesis, serving as precursors to chiral auxiliaries or participating directly in asymmetric transformations to create stereochemically complex molecules.

One notable application is the use of chiral nitroalkenes derived from readily available chiral pool sources, such as D-mannitol. mdpi.com These enantiopure nitroalkenes can undergo organocatalytic Michael additions with high stereoselectivity, providing access to densely functionalized chiral molecules. These products can then be further elaborated into other valuable chiral structures, like lactones and bicyclic lactams. mdpi.com

The development of powerful organocatalysts has significantly advanced the stereoselective synthesis involving nitroalkenes. For example, bifunctional thiourea catalysts have been effectively used for the enantioselective reduction of tetrasubstituted nitroalkenes, yielding enantioenriched nitroalkanes that are useful starting materials for further synthetic transformations. mdpi.com

Furthermore, this compound derivatives have been employed in asymmetric cycloaddition reactions to generate complex heterocyclic structures with high stereocontrol. For instance, the [3+2] cycloaddition reaction between (E)-3,3,3-trichloro-1-nitroprop-1-ene and (Z)-C-(9-anthryl)-N-arylnitrones proceeds with full regio- and stereoselectivity, yielding highly substituted 4-nitroisoxazolidines. cornell.edu Similarly, the reaction of 3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones also exhibits high regio- and stereoselectivity. mdpi.com These examples highlight the potential of using highly functionalized nitropropenes to control the stereochemical outcome of cycloaddition reactions.

The following table provides examples of stereoselective syntheses utilizing this compound derivatives.

| This compound Derivative | Reaction | Stereochemical Outcome |

| D-Mannitol-derived chiral nitroalkene | Organocatalytic Michael addition | High stereoselectivity, access to densely functionalized chiral molecules. mdpi.com |

| Tetrasubstituted nitroalkenes | Enantioselective reduction with thiourea catalyst | Enantioenriched nitroalkanes. mdpi.com |

| (E)-3,3,3-trichloro-1-nitroprop-1-ene | [3+2] Cycloaddition with nitrones | Full regio- and stereoselectivity. cornell.edu |

| 3,3,3-tribromo-1-nitroprop-1-ene | [3+2] Cycloaddition with diarylnitrones | High regio- and stereoselectivity. mdpi.com |

常见问题

Q. What are the established synthetic pathways for 3-nitroprop-1-ene, and what critical parameters govern yield and purity?

Answer: The synthesis of this compound typically involves nitroalkene formation via Henry reaction intermediates or nitration of propenyl derivatives. Key parameters include reaction temperature (e.g., exothermic control during nitration), solvent polarity (e.g., dichloromethane vs. acetonitrile), and catalyst selection (e.g., acidic vs. basic conditions). Researchers must document solvent drying, stoichiometric ratios, and purification steps (e.g., column chromatography) to ensure reproducibility. Experimental protocols should align with journal guidelines for method transparency .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, with nitro group signals typically appearing downfield (δ 6.5–8.5 ppm for vinyl protons). Infrared (IR) spectroscopy identifies nitro stretches (~1520–1370 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) ensures purity and molecular ion validation. Researchers must report instrument calibration, solvent effects, and reference standards to validate data accuracy .

Q. How can researchers design initial reactivity studies for this compound in Michael addition reactions?

Answer: Begin with systematic substrate screening (e.g., thiols, amines) under controlled conditions (temperature, solvent, stoichiometry). Use kinetic monitoring (e.g., UV-Vis spectroscopy) to track reaction progress. Include control experiments to rule out side reactions (e.g., polymerization). Data should be analyzed with statistical tools (e.g., ANOVA) to identify significant variables .

Advanced Research Questions

Q. How can computational modeling elucidate the electronic and steric effects influencing this compound’s reactivity in cycloadditions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Transition state analysis (e.g., IRC calculations) identifies steric barriers. Validate models with experimental kinetic isotope effects (KIEs) or substituent studies. Journals require transparent reporting of computational parameters (basis sets, solvation models) .

Q. What methodologies resolve contradictions in reported catalytic efficiencies for asymmetric hydrogenation of this compound?

Answer: Conduct comparative studies using identical catalysts (e.g., chiral Ru complexes), substrate batches, and reaction setups. Employ Design of Experiments (DoE) to isolate variables (e.g., pressure, ligand ratios). Meta-analysis of literature data can identify biases (e.g., solvent purity discrepancies). Address reproducibility by adhering to open-science practices (e.g., sharing raw data) .

Q. How should researchers design a mechanistic study to probe radical intermediates in this compound photochemical reactions?

Answer: Use Electron Paramagnetic Resonance (EPR) spectroscopy with spin-trapping agents (e.g., TEMPO) to detect transient radicals. Laser flash photolysis coupled with time-resolved spectroscopy captures short-lived species. Isotopic labeling (e.g., ¹⁵N) clarifies nitro group participation. Document ethical approval for hazardous material handling and data validation protocols .

Methodological and Analytical Frameworks

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound toxicity studies?

Answer: Non-linear regression models (e.g., Hill equation) fit dose-response curves. Bootstrap resampling quantifies confidence intervals for EC₅₀ values. Pair toxicity data with physicochemical properties (e.g., logP) via multivariate analysis. Journals require explicit reporting of sample sizes, outliers, and statistical software versions .

Q. How can researchers validate the environmental stability of this compound under varying pH and temperature conditions?

Answer: Design accelerated stability studies using controlled environmental chambers. Monitor degradation via HPLC-UV and identify byproducts via LC-MS. Apply Arrhenius kinetics to extrapolate shelf-life. Include negative controls (e.g., inert atmosphere) and replicate experiments to confirm trends .

Ethical and Reproducibility Considerations

Q. What protocols ensure ethical compliance in studies involving this compound’s biological activity?

Answer: Obtain Institutional Review Board (IRB) approval for in vitro/in vivo assays. Document Material Safety Data Sheets (MSDS), waste disposal methods, and informed consent for human cell line use. Journals mandate declarations of conflicts of interest and data availability statements .

Q. How can researchers enhance reproducibility when reporting synthetic yields of this compound derivatives?

Answer: Provide detailed procedural videos or supplementary step-by-step protocols. Specify reagent sources (e.g., Sigma-Aldry vs. TCI) and lot numbers. Use standardized reporting formats (e.g., Reaction Chemistry & Engineering’s checklist). Address batch-to-batch variability through triplicate experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。